2-(4-Chloro-3-methylbenzoyl)benzoic acid

Descripción general

Descripción

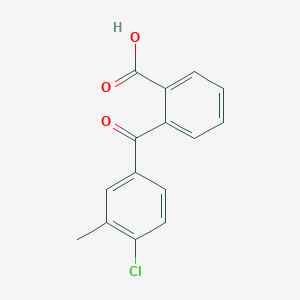

2-(4-Chloro-3-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzoic acid, characterized by the presence of a chloro and a methyl group on the benzoyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-3-methylbenzoyl chloride with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents.

Major Products Formed:

Oxidation: 2-(4-Chloro-3-carboxybenzoyl)benzoic acid.

Reduction: 2-(4-Chloro-3-methylbenzyl)benzoic acid.

Substitution: 2-(4-Amino-3-methylbenzoyl)benzoic acid or 2-(4-Methylthio-3-methylbenzoyl)benzoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Research indicates that 2-(4-Chloro-3-methylbenzoyl)benzoic acid exhibits potential anticancer properties. It has been studied as a part of novel drug formulations targeting specific cancer cell lines. The compound's ability to inhibit cell proliferation has been documented in various studies, showing IC50 values in the low micromolar range against certain cancer types.

Case Study:

A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of benzoic acid, including this compound, showed significant activity against Bcr-Abl positive leukemia cells (K562). The results indicated that modifications to the benzoic acid core could enhance biological activity, suggesting pathways for developing more effective anticancer agents .

Material Science

Polymeric Applications:

This compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. It serves as a building block for creating copolymers that exhibit desirable characteristics for industrial applications.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp. | 120 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 5% |

Environmental Studies

Pesticide Development:

The compound has been explored as a potential pesticide due to its chemical stability and effectiveness against certain pests. Its chlorinated structure may contribute to its efficacy while also raising concerns about environmental persistence.

Case Study:

In an environmental assessment study, researchers investigated the degradation pathways of this compound under various conditions. Results indicated that while the compound is stable in aerobic conditions, it undergoes significant degradation in anaerobic environments, highlighting its potential impact on soil health when used as a pesticide .

Mecanismo De Acción

The mechanism of action of 2-(4-Chloro-3-methylbenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl groups on the benzoyl moiety enhance its binding affinity to specific active sites, thereby modulating the activity of the target molecules. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparación Con Compuestos Similares

- 2-(4-Chlorobenzoyl)benzoic acid

- 2-(4-Methylbenzoyl)benzoic acid

- 2-(4-Bromo-3-methylbenzoyl)benzoic acid

Comparison: 2-(4-Chloro-3-methylbenzoyl)benzoic acid is unique due to the presence of both chloro and methyl groups, which confer distinct chemical and biological properties. Compared to 2-(4-Chlorobenzoyl)benzoic acid, the additional methyl group enhances its hydrophobicity and potentially its binding affinity to hydrophobic pockets in target molecules. In contrast to 2-(4-Methylbenzoyl)benzoic acid, the chloro group introduces an electron-withdrawing effect, influencing its reactivity and interaction with nucleophiles.

Actividad Biológica

2-(4-Chloro-3-methylbenzoyl)benzoic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzoyl moiety substituted with a chloro and methyl group, which influences its reactivity and biological activity. The structural formula can be represented as follows:

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate antimicrobial properties. Research has shown its effectiveness against various Gram-positive bacteria and fungi, including Staphylococcus aureus and Candida albicans. The Minimum Biofilm Eradication Concentration (MBEC) for these strains was found to be around 125 µg/mL, indicating a potential for use in treating infections caused by resistant strains .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a study involving LPS-induced inflammation in mice, treatment with this compound resulted in a significant increase in regulatory T-cell populations (CD4+ Tregs) and FoxP3 expression, suggesting a modulation of the immune response that could be beneficial in inflammatory diseases . This immunomodulatory effect positions the compound as a candidate for therapeutic applications in autoimmune conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound can bind to active sites on enzymes, inhibiting their function and affecting metabolic pathways.

- Receptor Modulation: It interacts with cellular receptors, potentially altering signaling cascades involved in inflammation and immune responses.

- Induction of Apoptosis: There is evidence suggesting that it may trigger apoptotic pathways in certain cell types, contributing to its anticancer potential .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Inflammation: In a controlled experiment involving mice, administration of this compound led to reduced CD4+ T-cell populations while increasing CD4+ Treg cells. This shift suggests a potential application in managing chronic inflammatory conditions .

- Antimicrobial Efficacy: A study evaluating the antimicrobial activity against clinical isolates demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, supporting its use as an alternative antimicrobial agent .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at higher doses (e.g., 50 mg/kg), there were observable adverse effects such as liver damage and changes in organ weights in animal models . Therefore, further investigations into the safety profile at therapeutic doses are necessary.

Propiedades

IUPAC Name |

2-(4-chloro-3-methylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHZUUJHQSXXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357959 | |

| Record name | 2-(4-chloro-3-methylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141123-11-7 | |

| Record name | 2-(4-chloro-3-methylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.